molecular formula C20H12N2O5 B2878069 N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 302814-72-8

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2878069
CAS RN: 302814-72-8
M. Wt: 360.325
InChI Key: IZAUNZNDPLJRMK-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as NNC, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent and selective antagonist of the L-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release.

Scientific Research Applications

Fungicidal Applications

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: has been studied for its potential as a novel fungicide . Research indicates that it can inhibit the growth of Rhizoctonia solani , a plant pathogen responsible for various crop diseases. The compound’s mode of action involves disrupting cell wall synthesis and metabolism, leading to morphological changes in the fungal hyphae, such as swelling, fractures, and deformities observed under electron microscopy .

Antimicrobial Activity

Naphthalene derivatives, including this compound, have shown a wide range of biological activities, with antimicrobial properties being particularly notable . These compounds can be crucial in the development of new medications to combat microbial infections, addressing the growing concern of antibiotic resistance.

Antioxidant Properties

The antioxidant capacity of naphthalene derivatives makes them valuable in scientific research aimed at combating oxidative stress-related diseases . Their ability to neutralize free radicals suggests potential applications in pharmaceuticals and nutraceuticals.

Cytotoxic Effects

Studies have highlighted the cytotoxic effects of naphthalene derivatives against various cancer cell lines . This compound’s potential to induce cell death in malignant cells could pave the way for new cancer therapies.

Anti-inflammatory Uses

The anti-inflammatory activity of naphthalene derivatives is another area of interest. This compound could be used to develop treatments for inflammatory diseases, reducing the production of pro-inflammatory cytokines and mediators .

Anti-protozoal and Anti-platelet Aggregation

Naphthalene derivatives have shown promise in treating protozoal infections and preventing platelet aggregation . These applications are significant for developing treatments for parasitic diseases and conditions that cause blood clots.

properties

IUPAC Name

N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAUNZNDPLJRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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